molecular formula C5H9N3O B1313420 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol CAS No. 27106-94-1

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol

Cat. No. B1313420
CAS RN: 27106-94-1
M. Wt: 127.14 g/mol
InChI Key: PSFQZUIYYGSLQU-UHFFFAOYSA-N
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Description

“3-(4H-1,2,4-Triazol-4-yl)propan-1-ol” is a compound with the molecular formula C5H9N3O . It has a molecular weight of 127.14 g/mol . The compound is also known by several synonyms, including “4H-1,2,4-Triazole-4-propanol”, “3-(4H-1,2,4-Triazol-4-yl)-1-propanol”, and “3-(1,2,4-triazol-4-yl)propan-1-ol” among others .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(4H-1,2,4-Triazol-4-yl)propan-1-ol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The compound has a 1,2,4-triazole ring attached to a propanol group . The InChI string for the compound is “InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2” and the InChIKey is "PSFQZUIYYGSLQU-UHFFFAOYSA-N" . The Canonical SMILES for the compound is "C1=NN=CN1CCCO" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 127.074561919 g/mol . The Topological Polar Surface Area of the compound is 50.9 Ų .

Scientific Research Applications

Field

Medicinal Chemistry

Application

1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, have been synthesized and evaluated as potential anticancer agents .

Method

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Results

Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Therapeutic Applications

Field

Pharmaceutical Chemistry

Application

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Method

Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Synthesis of Scaffolds

Field

Organic Chemistry

Application

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Method

The latest strategies for the synthesis of these privileged scaffolds use 3-amino-1,2,4-triazole . This stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

Results

These scaffolds are very useful for the discovery of new drug candidates .

Luminescent Sensitive Detection

Field

Material Science

Application

Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been synthesized and used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .

Method

These coordination polymers are synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts .

Results

One of these coordination polymers exhibits high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification . Another demonstrates good anti-tumor activity toward the tested glioma cells .

Antimicrobial and Antiviral Agents

Field

Pharmaceutical Chemistry

Application

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial and antiviral activities .

Method

The synthesis of 1,2,3-triazole is achieved through the copper-catalyzed click reaction of azides with alkynes .

Results

The resulting 1,2,3-triazole compounds have shown significant antibacterial and antiviral activities .

Organic Catalysts

Field

Organic Chemistry

Application

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Method

The synthesis of 1,2,4-triazoles involves multistep synthetic routes .

Results

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines . They also serve as organic catalysts .

properties

IUPAC Name

3-(1,2,4-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFQZUIYYGSLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512371
Record name 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol

CAS RN

27106-94-1
Record name 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MFT Meier, F Thetiot, N Pittala, I Lieberwirth… - Polymer …, 2021 - pubs.rsc.org
We have designed novel macromolecular coordination ligands (MCLs) by conjugation of thermoresponsive polymers based on poly(N-isopropylacrylamide) (n around 3 to 25 kg mol−1) …
Number of citations: 1 pubs.rsc.org

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